molecular formula C17H24N2O4 B12981695 Benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Cat. No.: B12981695
M. Wt: 320.4 g/mol
InChI Key: UCBXAYNYAVZSSK-UHFFFAOYSA-N
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Description

Benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is a chemical compound with a complex structure that includes a piperidine ring, an amino group, and an ethoxy-oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate typically involves the reaction of benzyl piperidine-1-carboxylate with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile, and the mixture is stirred for several hours at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often used to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is unique due to its specific structural features, such as the presence of both an amino group and an ethoxy-oxoethyl group.

Properties

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

IUPAC Name

benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H24N2O4/c1-2-22-15(20)12-17(18)8-10-19(11-9-17)16(21)23-13-14-6-4-3-5-7-14/h3-7H,2,8-13,18H2,1H3

InChI Key

UCBXAYNYAVZSSK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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